REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.C1C(=O)N([I:19])C(=O)C1.C(OCC)(=O)C>CN(C=O)C>[Cl:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[C:4]([I:19])[CH:3]=1
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(C(=O)O)=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
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Details
|
The reaction is stirred at room temperature for 20 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
the solution washed with 0.1N HCl (100 mL)
|
Type
|
WASH
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Details
|
The organic phase is then washed with water (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(C(=O)O)=C1)O)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |